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Compound of Interest

Compound Name: Mofebutazone sodium

Cat. No.: B609209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mofebutazone sodium using
fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published
spectroscopic data for Mofebutazone sodium, this guide utilizes data from its closely related
parent compound, Mofebutazone, and the structurally similar compound, Phenylbutazone, to
provide a comprehensive analytical overview. This comparative approach allows for a robust
understanding of the expected spectral characteristics of Mofebutazone sodium.

Chemical Structure and Properties

Mofebutazone sodium is the sodium salt of Mofebutazone, a non-steroidal anti-inflammatory
drug (NSAID). Its chemical structure is characterized by a pyrazolidine-3,5-dione ring
substituted with a butyl group and a phenyl group.

e Chemical Formula: C13H1sN2NaO:2
e Molecular Weight: 254.26 g/mol [1]
e CAS Number: 41468-34-2

Below is a diagram illustrating the chemical structure of Mofebutazone.
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Caption: Chemical structure of Mofebutazone.

Spectroscopic Data

The following sections present the expected spectroscopic data for Mofebutazone sodium,
primarily based on data from Mofebutazone and Phenylbutazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

13C NMR Data:

A study on the solid-state 13C NMR of Mofebutazone provides valuable insight into its carbon

skeleton.[2] The chemical shifts are influenced by the electronic environment of each carbon

atom.

Carbon Atom

Expected Chemical Shift
(ppm)

Notes

Two distinct signals expected

Carbonyl (C=0) ~170-180 for the two carbonyl groups in
the pyrazolidine-3,5-dione ring.
Multiple signals corresponding
Aromatic (CeHs) ~120-140 to the different carbons of the
phenyl ring.
. ] The methine carbon of the
Aliphatic (CH) ~50-60 o
pyrazolidine ring.
. ] Signals for the methylene
Aliphatic (CH2) ~20-40 )
groups of the butyl chain.
. ] The terminal methyl group of
Aliphatic (CHs) ~10-15

the butyl chain.

IH NMR Data:

While specific 'H NMR data for Mofebutazone sodium is not readily available, data for the

structurally similar Phenylbutazone can be used for approximation. The key difference is the

absence of a second phenyl group in Mofebutazone.
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Proton(s)

Expected
Chemical Shift

(Ppm)

Multiplicity

Coupling
Constant (J) Notes
(Hz)

Aromatic (CeHs)

7.0-75

Multiplet

Protons of the

phenyl ring.

Aliphatic (CH)

Triplet

Methine proton
on the

pyrazolidine ring.

Aliphatic (CHz2)

18-22

Multiplet

Methylene
protons of the
butyl chain
adjacent to the

ring.

Aliphatic (CHz2)

12-16

Multiplet

Methylene
protons of the

butyl chain.

Aliphatic (CHs)

0.8-1.0

Triplet

Terminal methyl
protons of the

butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum is characterized by absorption bands corresponding to the vibrational frequencies of

specific bonds.
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Expected Wavenumber

Functional Group Intensity
(cm~)

N-H Stretch 3200 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Strong

) Strong, two distinct bands
C=0 Stretch (Amide) 1680 - 1750

expected
C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak
C-N Stretch 1200 - 1350 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. For Mofebutazone sodium, the free acid
(Mofebutazone) would likely be observed in the mass spectrum.

m/z Interpretation

232 [M]+ (Molecular ion of Mofebutazone)
204 [M - COJ+

175 [M - CaHs]+

119 [CeHsN2]+

77 [CeHs]+

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Mofebutazone

sodium.

NMR Spectroscopy
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Objective: To obtain *H and 3C NMR spectra of Mofebutazone sodium to confirm its chemical
structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

o Accurately weigh 10-20 mg of Mofebutazone sodium.

o Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated
Dimethyl Sulfoxide (DMSO-ds) or Deuterium Oxide (D20)).

e Transfer the solution to a clean 5 mm NMR tube.

H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment.

e Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds

e Spectral Width: 0-12 ppm

e Temperature: 298 K

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled 13C experiment.

Number of Scans: 1024 or more (depending on sample concentration)

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

Temperature: 298 K

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the *H spectrum.

Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of Mofebutazone sodium to identify its functional
groups.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

¢ Place a small amount of Mofebutazone sodium powder directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm™1

Resolution: 4 cm—!

Number of Scans: 16-32

Mode: Absorbance or Transmittance
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Data Processing:
e Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum.

« |dentify and label the major absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Mofebutazone.

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an
Electrospray lonization (ESI) source.

Sample Preparation:

e Prepare a stock solution of Mofebutazone sodium in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.
LC-MS Parameters:
e LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).

» Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic
acid (B).

e Flow Rate: 0.2 - 0.4 mL/min.
e Injection Volume: 1-5 pL.

 lonization Mode: ESI positive and/or negative.
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e Mass Range: m/z 50-500.
o Capillary Voltage: 3-4 kV.
o Cone Voltage: 20-40 V.
Data Analysis:

« |dentify the molecular ion peak ([M+H]* or [M-H]~) to confirm the molecular weight of
Mofebutazone.

e Analyze the fragmentation pattern to identify characteristic fragment ions.
» Propose a fragmentation pathway consistent with the observed fragments.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of
Mofebutazone sodium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609209#spectroscopic-analysis-of-mofebutazone-
sodium-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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